![molecular formula C15H13IO B12637393 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene CAS No. 921932-09-4](/img/structure/B12637393.png)
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene is an organic compound characterized by the presence of an iodine atom and a methoxyphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2-[2-(2-methoxyphenyl)ethenyl]benzene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of iodine-containing compounds with biological systems.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene exerts its effects depends on the specific context of its use. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine and methoxyphenyl groups.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methoxybenzene: This compound has a similar structure but lacks the ethenyl group.
1-Iodo-2-nitrobenzene: Contains a nitro group instead of the methoxyphenyl group.
1-Iodo-2-methylpropane: Features a different alkyl group attached to the benzene ring.
Uniqueness
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene is unique due to the presence of both the iodine atom and the methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
921932-09-4 |
|---|---|
Molecular Formula |
C15H13IO |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
1-iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13IO/c1-17-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16/h2-11H,1H3 |
InChI Key |
LVHCKJSZEBUQJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


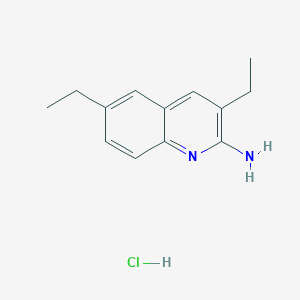
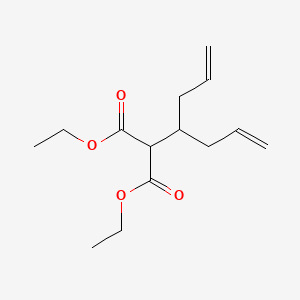
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
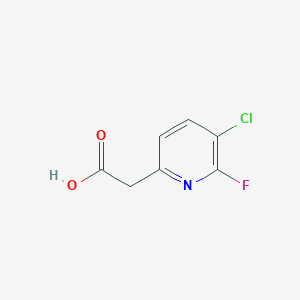
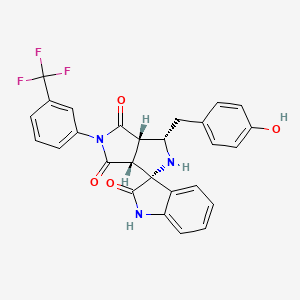
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)


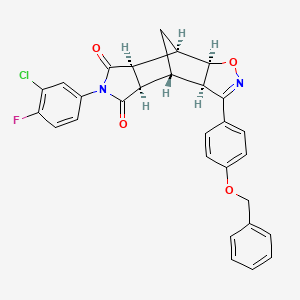
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

